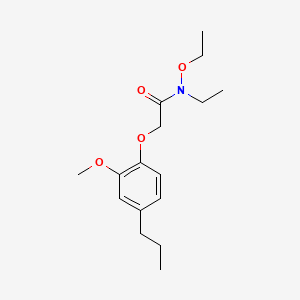![molecular formula C25H16N2O B14367837 N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine CAS No. 91627-23-5](/img/structure/B14367837.png)
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine is a chemical compound that combines the structural features of dibenzofuran and acridine. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . Acridine is a versatile heterocyclic compound known for its biological and photochemical properties . The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine typically involves the following steps:
Synthesis of Dibenzofuran: Dibenzofuran can be synthesized from coal tar, where it exists as a 1% component.
Synthesis of Acridine: Acridine derivatives are synthesized through various methods, including the Friedel-Crafts reaction with succinic anhydride.
Coupling Reaction: The final step involves coupling dibenzofuran with acridine to form this compound. This step typically requires specific reaction conditions and catalysts to ensure the successful formation of the desired product.
Analyse Chemischer Reaktionen
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It is studied for its potential biological activities, including its interactions with DNA and proteins.
Industry: The compound is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and proteins. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Vergleich Mit ähnlichen Verbindungen
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine can be compared with other similar compounds, such as:
Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.
Acridine: A heterocyclic compound known for its biological and photochemical properties.
Dibenzo[b,d]furan-3-amine: A compound with a similar structure but lacking the acridine moiety.
The uniqueness of this compound lies in its combined structural features of dibenzofuran and acridine, resulting in unique chemical and physical properties that are not present in the individual components.
Eigenschaften
CAS-Nummer |
91627-23-5 |
|---|---|
Molekularformel |
C25H16N2O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-dibenzofuran-3-ylacridin-9-amine |
InChI |
InChI=1S/C25H16N2O/c1-4-10-21-19(8-1)25(20-9-2-5-11-22(20)27-21)26-16-13-14-18-17-7-3-6-12-23(17)28-24(18)15-16/h1-15H,(H,26,27) |
InChI-Schlüssel |
HKLQEGOICNDGPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
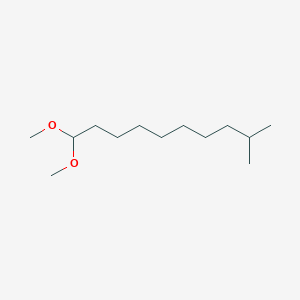
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
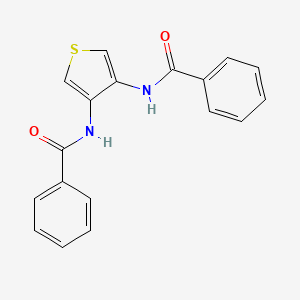
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
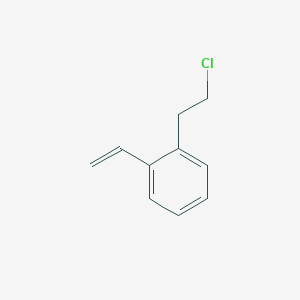
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
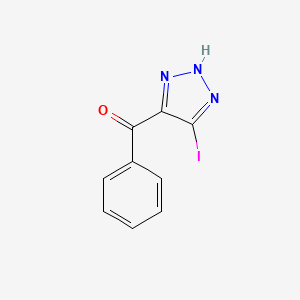
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
